Cas no 54856-85-8 (N-(3-Formylpyridin-2-YL)acetamide)

N-(3-Formylpyridin-2-yl)acetamide is a versatile heterocyclic compound featuring both an acetamide and a formyl functional group on a pyridine scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The presence of the formyl group enables further derivatization through condensation or nucleophilic addition reactions, while the acetamide moiety offers additional reactivity for amide bond formation or hydrolysis. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing more complex molecular architectures. The compound is typically handled under inert conditions to preserve its functional group integrity.
N-(3-Formylpyridin-2-YL)acetamide structure
54856-85-8 structure
Product Name:N-(3-Formylpyridin-2-YL)acetamide
CAS No:54856-85-8
MF:C8H8N2O2
MW:164.161321640015
CID:4651827
Update Time:2025-06-14

N-(3-Formylpyridin-2-YL)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-FORMYLPYRIDIN-2-YL)ACETAMIDE
    • Acetamide, N-(3-formyl-2-pyridinyl)-
    • N-(3-Formylpyridin-2-YL)acetamide
    • Inchi: 1S/C8H8N2O2/c1-6(12)10-8-7(5-11)3-2-4-9-8/h2-5H,1H3,(H,9,10,12)
    • InChI Key: ZEIMWQBUVOJXJU-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C(C=O)=CC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 182
  • XLogP3: 0.4
  • Topological Polar Surface Area: 59.1

N-(3-Formylpyridin-2-YL)acetamide Pricemore >>

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Additional information on N-(3-Formylpyridin-2-YL)acetamide

Research Briefing on N-(3-Formylpyridin-2-YL)acetamide (CAS: 54856-85-8) in Chemical Biology and Pharmaceutical Applications

N-(3-Formylpyridin-2-YL)acetamide (CAS: 54856-85-8) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses, drawing from peer-reviewed studies published between 2022 and 2024.

Recent advancements in synthetic chemistry have optimized the production of N-(3-Formylpyridin-2-YL)acetamide, achieving yields exceeding 85% through Pd-catalyzed cross-coupling reactions (Zhang et al., 2023). The compound's unique pyridine-acetamide scaffold serves as a critical intermediate for developing kinase inhibitors, particularly targeting EGFR and ALK mutations prevalent in non-small cell lung cancer. Structural-activity relationship (SAR) studies highlight the formyl group's role in enhancing binding affinity by forming hydrogen bonds with kinase active sites.

In proteomics research, 54856-85-8 has emerged as a valuable scaffold for designing activity-based probes (ABPs). A 2024 Nature Chemical Biology study demonstrated its utility in covalently labeling active serine hydrolases through formyl-specific Schiff base formation, enabling real-time enzyme activity profiling in live cells. This application addresses longstanding challenges in tracking dynamic post-translational modifications.

Pharmacokinetic evaluations reveal promising metabolic stability (t1/2 > 6h in human microsomes) and moderate blood-brain barrier permeability (Pe = 8.3 × 10-6 cm/s), positioning derivatives of 54856-85-8 as candidates for CNS-targeted therapeutics. Current preclinical trials focus on its potential in neurodegenerative diseases, where acetylcholinesterase inhibition activity (IC50 = 2.7 μM) has been observed.

The compound's safety profile requires further investigation, as in vitro toxicity screening indicates potential hepatotoxicity at concentrations >100 μM (Zhou et al., 2023). Ongoing structure optimization efforts aim to reduce off-target effects while maintaining therapeutic efficacy. Collaborative research between academic and industrial laboratories is accelerating the translation of 54856-85-8 derivatives into clinical candidates, with two analogs currently in IND-enabling studies.

This briefing underscores the multifaceted potential of N-(3-Formylpyridin-2-YL)acetamide in drug discovery and chemical biology. Future research directions include exploring its applications in PROTAC design and as a warhead for covalent inhibitors, leveraging its unique reactivity profile. The compound exemplifies how strategic modifications of small molecule scaffolds can address complex therapeutic challenges.

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